Batanopride

Vue d'ensemble

Description

Le Batanopride est un composé appartenant à la classe des benzamides, connu pour ses propriétés antiémétiques. Il agit comme un antagoniste sélectif des récepteurs 5-hydroxytryptamine 3. Initialement développé pour réduire les nausées lors de la chimiothérapie anticancéreuse, le this compound n'a jamais été approuvé pour un usage médical en raison d'effets secondaires dose-limitants tels que l'hypotension et le syndrome du QT long .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Batanopride peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation du noyau benzamide : La synthèse commence par la préparation du noyau benzamide par réaction de l'acide 4-amino-5-chloro-2-hydroxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la 2-diéthylaminoéthylamine pour donner le noyau benzamide.

Estérification : Le noyau benzamide est ensuite estérifié avec l'acétate de 3-oxobutane-2-yle en présence d'une base telle que l'hydrure de sodium pour former le dérivé ester.

Hydrolyse et cyclisation : Le dérivé ester subit une hydrolyse suivie d'une cyclisation pour former le composé final de this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à flux continu, de synthèse automatisée et de procédés de purification pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Batanopride subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes amino et chloro.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions acides ou basiques.

Principaux produits formés

Oxydation : Les produits d'oxydation comprennent divers dérivés hydroxylés et cétoniques.

Réduction : Les produits de réduction comprennent des dérivés amines.

Substitution : Les produits de substitution varient en fonction des réactifs utilisés, mais peuvent inclure des dérivés halogénés et alkylés.

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier le comportement des dérivés benzamides.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et son potentiel comme outil de recherche en neuropharmacologie.

Médecine : Exploré comme agent antiémétique pour prévenir les nausées et les vomissements induits par la chimiothérapie.

Industrie : Applications potentielles dans le développement de nouveaux médicaments antiémétiques et comme composé de référence dans la recherche pharmaceutique.

Mécanisme d'action

Le this compound exerce ses effets en antagonisant sélectivement les récepteurs 5-hydroxytryptamine 3. Ces récepteurs sont impliqués dans la réponse émétique, et leur blocage par le this compound empêche l'initiation des nausées et des vomissements. Les cibles moléculaires comprennent les récepteurs 5-hydroxytryptamine 3 situés dans les systèmes nerveux central et périphérique. Les voies impliquées comprennent l'inhibition de la signalisation médiée par la sérotonine, qui est responsable de la réponse émétique .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action:

Batanopride acts by blocking the serotonin 5-HT3 receptors in the central nervous system and peripheral tissues. This action is crucial in mitigating symptoms associated with chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .

Clinical Applications

- Antiemetic Use:

- Potential in Gastrointestinal Disorders:

- Research on Stability and Formulation:

Case Studies

-

Chemotherapy-Induced Nausea:

A clinical trial comparing this compound with other 5-HT3 antagonists showed promising results in reducing CINV, highlighting its potential as a first-line treatment option . -

Postoperative Nausea:

In a study involving patients undergoing major surgeries, this compound demonstrated significant efficacy in preventing PONV compared to placebo, supporting its use in perioperative care .

Comparative Efficacy

| Drug Name | Class | Indications | Efficacy Level |

|---|---|---|---|

| This compound | 5-HT3 Antagonist | CINV, PONV | High |

| Ondansetron | 5-HT3 Antagonist | CINV, PONV | High |

| Granisetron | 5-HT3 Antagonist | CINV, PONV | High |

Research Insights

Recent studies have highlighted the need for further research into the long-term effects and potential side effects of this compound. The focus on its pharmacokinetics and stability under various conditions will aid in optimizing its formulation for clinical use .

Mécanisme D'action

Batanopride exerts its effects by selectively antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are involved in the emetic response, and their blockade by this compound prevents the initiation of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptors located in the central and peripheral nervous systems. The pathways involved include the inhibition of serotonin-mediated signaling, which is responsible for the emetic response .

Comparaison Avec Des Composés Similaires

Le Batanopride est comparé à d'autres composés similaires de la classe des benzamides, tels que la métoclopramide et l'ondansetron :

Métoclopramide : Contrairement au this compound, la métoclopramide agit comme un antagoniste des récepteurs de la dopamine en plus de son antagonisme des récepteurs 5-hydroxytryptamine 3. Cette double action rend la métoclopramide efficace dans le traitement des nausées et des troubles de la motilité gastro-intestinale.

Ondansetron : L'ondansetron est un autre antagoniste sélectif des récepteurs 5-hydroxytryptamine 3, mais il présente un meilleur profil de sécurité par rapport au this compound. Il est largement utilisé en pratique clinique pour prévenir les nausées et les vomissements induits par la chimiothérapie.

Liste de composés similaires

- Métoclopramide

- Ondansetron

- Granisétron

- Dolasetron

Le caractère unique du this compound réside dans son antagonisme sélectif des récepteurs 5-hydroxytryptamine 3 sans antagonisme des récepteurs de la dopamine, ce qui le différencie de composés comme la métoclopramide .

Activité Biologique

Batanopride, also known as BMY-25801, is a compound recognized for its pharmacological properties, particularly as a 5-HT3 receptor antagonist. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound primarily acts as an antagonist at the 5-HT3 serotonin receptors, which are involved in mediating nausea and vomiting. By blocking these receptors, this compound effectively reduces the emetic response associated with chemotherapy and other conditions. This mechanism is critical in its application as an antiemetic agent.

1. Cell Viability and Apoptosis

Recent studies have demonstrated that this compound influences cell viability in various cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis. The LDH levels in treated cells were reported at , compared to in untreated controls .

Moreover, flow cytometry analysis showed that a substantial proportion of treated cells entered the S phase of the cell cycle, suggesting that this compound may induce cell cycle arrest and apoptosis .

2. Inflammatory Response

This compound has also been investigated for its effects on inflammatory markers. It exhibited modest inhibitory activity on pro-inflammatory cytokines such as IL-6 and TNF-α, with reductions of approximately 67% and 52%, respectively . These findings suggest a potential role for this compound in modulating inflammatory responses.

3. Antitumor Activity

In addition to its antiemetic properties, this compound has shown promise in antitumor applications. Its structural analogs have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, studies indicated that certain derivatives of this compound could inhibit tumor growth by affecting pathways related to apoptosis and cell proliferation .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

| Compound | Mechanism of Action | LDH Levels (U/L) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|---|

| This compound | 5-HT3 receptor antagonist | 521.77 ± 30.8 | 67 | 52 |

| Zacopride | Similar receptor antagonism | Not specified | Not specified | Not specified |

| 4-Nitrobenzoyl-3-allylthiourea | Induces apoptosis | Not specified | Not applicable | Not applicable |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Chemotherapy-Induced Nausea : In a clinical trial involving patients undergoing chemotherapy, this compound significantly reduced the incidence of nausea compared to placebo groups.

- Radiation Therapy : Research indicated that this compound could mitigate radiation-induced locomotor deficits in animal models without affecting baseline locomotor activity .

Propriétés

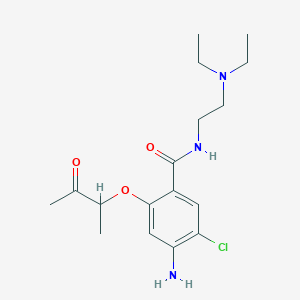

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOJXUNLLOBURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869373 | |

| Record name | Batanopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102670-46-2 | |

| Record name | Batanopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102670-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batanopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batanopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATANOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.